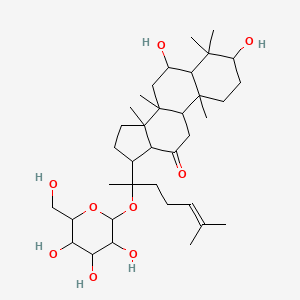

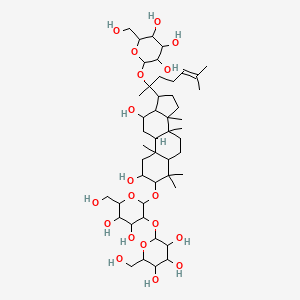

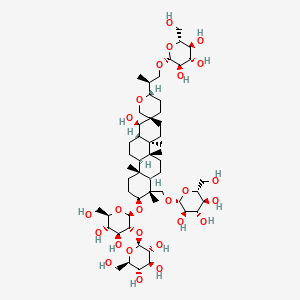

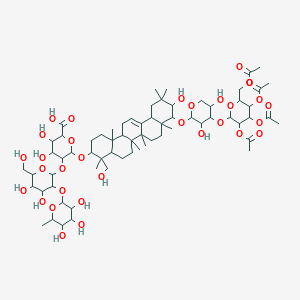

大豆皂苷Ac

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

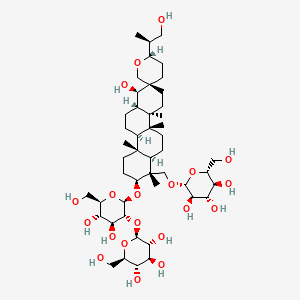

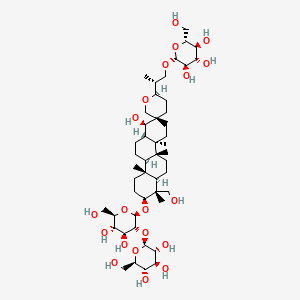

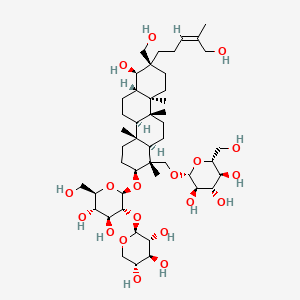

Soyosaponin Ac is a triterpenoid saponin compound found in soybeans (Glycine max). It belongs to a class of naturally occurring glycosides known as saponins, which are characterized by their soap-like properties. Soyosaponin Ac is known for its various biological activities, including anti-inflammatory, anti-carcinogenic, and cardio-protective effects.

科学研究应用

Soyosaponin Ac has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the chemical properties and reactions of saponins.

Biology: Investigated for its role in plant defense mechanisms and its effects on various biological processes.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-carcinogenic, and cardio-protective properties.

Industry: Utilized in the development of natural surfactants and emulsifiers for various industrial applications .

作用机制

Target of Action

Soyosaponin Ac primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as primary sensors for pathogens and initiating inflammatory responses .

Mode of Action

Soyosaponin Ac interacts with its targets by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This interaction results in a decrease in the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also reduces the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Biochemical Pathways

The primary biochemical pathways affected by Soyosaponin Ac include the TLR4/MyD88 signaling pathway and the nuclear factor kappa B (NF-κB) pathway . Downstream effects of these pathways include the modulation of inflammatory responses and the regulation of immune cell activity .

Pharmacokinetics

It is known that soyasaponins are present in various parts of the soybean plant, including the roots , suggesting that they may be readily absorbed and distributed within the plant

Result of Action

The molecular and cellular effects of Soyosaponin Ac’s action include a significant reduction in inflammation . This is achieved through the downregulation of MyD88 expression, suppression of TLR4 and MyD88 recruitment into lipid rafts, and the subsequent decrease in pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Soyosaponin Ac. For instance, the secretion of soyasaponins, including Soyosaponin Ac, from soybean roots peaks during early vegetative stages . Additionally, climatic factors at specific growth stages can affect the concentration of soyasaponins in soybean

安全和危害

未来方向

生化分析

Biochemical Properties

Soyosaponin Ac interacts with various enzymes, proteins, and other biomolecules. For instance, the UGT73F4 gene has been identified as being responsible for the biosynthesis of Soyosaponin Ac . This gene showed significant changes in its expression patterns in two soybean cultivars, and Soyosaponin Ac contents were also altered under several abiotic stress conditions .

Cellular Effects

Soyosaponin Ac has been reported to have various effects on cells. For instance, it has been shown to have protective effects against the production of hydrogen peroxide-induced reactive oxygen species in cells . The cellular antioxidant activity of Soyosaponin Ac was found to be in a dose-dependent manner at concentrations ranging between 25 and 400 μg/mL in 24 hours .

Molecular Mechanism

The molecular mechanisms underlying Soyosaponin Ac’s bioactivities are associated with the inhibitory modulation on signaling pathways including nuclear factor kappa B (NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and mitogen activated protein kinases (MAPKs) .

Temporal Effects in Laboratory Settings

The secretion of Soyosaponin Ac peaked during early vegetative stages . In particular, Soyosaponin Ac was the major compound secreted by soybean roots .

Dosage Effects in Animal Models

Soyosaponin Ac has been reported to have an anti-obesity effect in mice fed a high-fat diet . The anti-obesity effect of Soyosaponin Ac was stronger than that of group B soyasaponin glycosides, without a loss in muscle weight .

Metabolic Pathways

Soyosaponin Ac is involved in the soyasaponin biosynthetic pathway . Several genes related to this pathway showed significant changes in their expression patterns in two soybean cultivars .

Transport and Distribution

GmMATE100, a transporter protein, has been identified as being responsible for the transport of Soyosaponin Ac from the cytoplasm to the vacuole . This transporter is localized to the vacuolar membrane in both plant and yeast cells .

Subcellular Localization

Soyosaponin Ac is localized to the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of soyosaponin Ac involves several steps, starting from the extraction of soybeans. The primary method includes hydro-alcoholic extraction followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). The reaction conditions typically involve the use of solvents like methanol, acetonitrile, and water, with the addition of acetic acid to facilitate the separation process .

Industrial Production Methods

Industrial production of soyosaponin Ac is generally carried out through large-scale extraction from soybean seeds. The process involves crushing the seeds, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate soyosaponin Ac .

化学反应分析

Types of Reactions

Soyosaponin Ac undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of soyosaponin Ac, which may exhibit different biological activities and properties .

相似化合物的比较

Soyosaponin Ac is unique among saponins due to its specific structure and biological activities. Similar compounds include:

Soyasaponin A1: Known for its anti-atherosclerotic functionalities.

Soyasaponin A2: Exhibits similar anti-inflammatory and cardio-protective effects.

Soyasaponin M1, M2, M3: Other saponins found in soybeans with varying biological activities .

Soyosaponin Ac stands out due to its specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

属性

IUPAC Name |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQKNJJAVDRYFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H104O32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)

![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)